molecular formula C24H20N2O3S B403869 (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B403869
M. Wt: 416.5g/mol
InChI Key: WZUYAQCVSNEKFJ-HNYZTYFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, p-toluenesulfonic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in vitro, suggesting potential therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Other compounds in this class include 2,4-thiazolidinedione and 5-arylidene-2,4-thiazolidinedione.

    Benzylidene derivatives: Compounds like benzylideneacetone and benzylidenemalononitrile share structural similarities.

Uniqueness

What sets (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE apart is its dual methoxyphenyl groups and the specific configuration of its thiazolidinone ring. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O3S/c1-28-20-14-8-6-12-18(20)25-24-26(19-13-7-9-15-21(19)29-2)23(27)22(30-24)16-17-10-4-3-5-11-17/h3-16H,1-2H3/b22-16-,25-24?

InChI Key

WZUYAQCVSNEKFJ-HNYZTYFESA-N

SMILES

COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4OC

Isomeric SMILES

COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4OC

Origin of Product

United States

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